Cas no 946340-07-4 (N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide)

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide structure
946340-07-4 structure
商品名:N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
CAS番号:946340-07-4
MF:C18H14N2O3
メガワット:306.315364360809
CID:5429523

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3-acetylphenyl)-4-oxo-1H-quinoline-3-carboxamide
    • N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
    • インチ: 1S/C18H14N2O3/c1-11(21)12-5-4-6-13(9-12)20-18(23)15-10-19-16-8-3-2-7-14(16)17(15)22/h2-10H,1H3,(H,19,22)(H,20,23)
    • InChIKey: OBHPUXOLIHBTQT-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=CC=C2)C(=O)C(C(NC2=CC=CC(C(C)=O)=C2)=O)=C1

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3350-0803-1mg
N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
946340-07-4 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3350-0803-20mg
N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
946340-07-4 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3350-0803-2mg
N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
946340-07-4 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3350-0803-40mg
N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
946340-07-4 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3350-0803-15mg
N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
946340-07-4 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3350-0803-25mg
N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
946340-07-4 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3350-0803-50mg
N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
946340-07-4 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3350-0803-5mg
N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
946340-07-4 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3350-0803-10mg
N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
946340-07-4 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3350-0803-2μmol
N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide
946340-07-4 90%+
2μl
$57.0 2023-04-26

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide 関連文献

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamideに関する追加情報

Comprehensive Overview of N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide (CAS No. 946340-07-4): Properties, Applications, and Research Insights

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide (CAS 946340-07-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This quinoline-based carboxamide derivative is characterized by the presence of a 4-hydroxyquinoline core linked to a 3-acetylphenyl group, which contributes to its distinct chemical and biological properties. Researchers are particularly interested in its role as a kinase inhibitor scaffold, with studies exploring its efficacy in modulating cellular signaling pathways.

The compound's molecular structure (C18H14N2O3) features a hydrogen bond donor-acceptor system, making it a promising candidate for drug discovery programs targeting protein-protein interactions. Recent publications highlight its potential in cancer research, where its ability to interfere with tumor proliferation pathways is under investigation. The hydroxyquinoline moiety is particularly noteworthy, as this structural motif is frequently employed in medicinal chemistry for its metal-chelating properties and bioavailability.

From a synthetic chemistry perspective, CAS 946340-07-4 presents interesting challenges and opportunities. The carboxamide linkage offers stability against metabolic degradation, while the acetylphenyl substituent provides opportunities for further structural modifications. This versatility has led to its use as a building block in combinatorial chemistry libraries, particularly in the development of small molecule therapeutics. Current optimization efforts focus on improving its pharmacokinetic profile and target selectivity.

Analytical characterization of N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide typically involves advanced techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. These methods confirm the compound's purity (>98% in most commercial samples) and structural integrity. The hydroxy group at position 4 of the quinoline ring shows characteristic signals in 1H-NMR (δ 10-12 ppm), serving as an important fingerprint for quality control in research applications.

In the context of current drug discovery trends, this compound aligns with several emerging themes: the search for selective kinase modulators, development of targeted cancer therapies, and exploration of multi-functional scaffolds. Its moderate molecular weight (306.32 g/mol) and balanced lipophilicity profile (calculated LogP ~2.5) make it particularly interesting for blood-brain barrier penetration studies, a hot topic in neuropharmacology research.

Commercial availability of CAS 946340-07-4 has increased significantly in recent years, with suppliers offering the compound in quantities ranging from milligram to kilogram scales. Storage recommendations typically suggest protection from light at -20°C under inert atmosphere to maintain stability. The growing market demand reflects its importance as a research chemical in academic and industrial laboratories worldwide.

Future research directions for N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide may include structure-activity relationship (SAR) studies to optimize its biological activity, formulation development for potential therapeutic use, and investigation of its polypharmacology effects. The compound's unique structure also makes it a candidate for materials science applications, particularly in the development of organic semiconductors or coordination polymers with metal ions.

From a green chemistry perspective, recent efforts have focused on developing more sustainable synthetic routes to this compound, reducing organic solvent use and improving atom economy. These advancements align with the pharmaceutical industry's growing emphasis on environmentally friendly synthesis methods while maintaining high purity standards for research applications.

In conclusion, N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide (CAS 946340-07-4) represents a versatile and scientifically valuable compound with broad potential across multiple research domains. Its continued study contributes to our understanding of quinoline pharmacology, molecular recognition principles, and the development of novel bioactive compounds for various therapeutic areas.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd